2,4-Dimethyl-3-fluorobenzoic acid
Description
Contextualization within Fluoroaromatic Carboxylic Acids Research
Fluoroaromatic carboxylic acids represent a pivotal class of compounds in modern chemistry. The introduction of fluorine into an aromatic ring can dramatically alter the physicochemical properties of the parent molecule. Research in this area is extensive, with a focus on developing synthetic methodologies to access a wide array of substitution patterns and on exploring the unique properties these compounds exhibit. acs.org Fluorinated carboxylic acids are recognized as powerful building blocks for creating self-assembled monolayers and other advanced materials. rsc.org The synthesis of these compounds is a key area of investigation, with methods like organic electrolysis being explored to achieve regioselective synthesis from readily available materials and carbon dioxide. acs.org 2,4-Dimethyl-3-fluorobenzoic acid fits within this research landscape as a specific example of a polysubstituted fluoroaromatic carboxylic acid, where the interplay of its distinct substituents can lead to novel molecular architectures and functionalities.
Significance of Fluorine Substituents in Benzoic Acid Chemistry
The strategic incorporation of fluorine atoms into benzoic acid and its derivatives is a well-established strategy in medicinal chemistry and materials science. nih.govalfa-chemistry.com Fluorine, being the most electronegative element, imparts several key properties:
Modulation of Acidity: The strong electron-withdrawing nature of fluorine influences the pKa of the carboxylic acid group, impacting its ionization state at physiological pH. rsc.org
Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes. nih.gov
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can lead to improved drug stability and a longer duration of action. nih.gov
Conformational Control: The small size of the fluorine atom, comparable to hydrogen, allows for its introduction with minimal steric hindrance, while its electronic properties can influence the preferred conformation of the molecule. ossila.com
Altered Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a molecule to its biological target. nih.gov
These effects are often synergistic, making fluorinated benzoic acids, including this compound, attractive scaffolds for the design of new bioactive compounds and functional materials. ossila.com
Overview of Current Research Trajectories Involving Substituted Fluorobenzoic Acids
Current research involving substituted fluorobenzoic acids is diverse and expanding. Key research trajectories include:
Drug Discovery: A significant portion of newly approved drugs contain fluorine. tandfonline.com Substituted fluorobenzoic acids are crucial intermediates in the synthesis of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and treatments for neurodegenerative diseases. orgsyn.org For instance, fluorinated building blocks are used to synthesize a variety of heterocyclic compounds with medicinal applications. alfa-chemistry.com
Agrochemicals: The introduction of fluorine is a prominent trend in the development of modern herbicides, insecticides, and fungicides. nih.govresearchgate.netresearchgate.netsci-hub.se Fluorinated agrochemicals often exhibit enhanced efficacy, selectivity, and more favorable environmental profiles. sci-hub.senih.gov
Materials Science: The unique properties of fluorinated compounds are harnessed in the creation of advanced materials, such as liquid crystals, fluoropolymers, and self-assembling monolayers. rsc.orgalfa-chemistry.com Research is ongoing to explore how different substitution patterns on fluorobenzoic acids can be used to fine-tune the properties of these materials.
Synthetic Methodology: The development of novel and efficient methods for the synthesis of polysubstituted fluorobenzoic acids remains an active area of research. tandfonline.comumn.edunih.gov This includes the use of new fluorinating agents and catalytic systems to achieve high yields and regioselectivity. nih.govalfa-chemistry.com
This compound, with its specific substitution pattern, represents a valuable tool for chemists working along these research trajectories, offering a unique combination of electronic and steric properties to be explored in the design of new functional molecules.
Physicochemical Properties and Spectroscopic Data
While extensive peer-reviewed data for this compound is not widely published, its fundamental properties can be established, and others can be inferred from data available for structurally similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 26583-81-3 | chem960.comfujifilm.com |
| Molecular Formula | C₉H₉FO₂ | chem960.com |
| Molecular Weight | 168.17 g/mol | sigmaaldrich.com |
Table 2: Inferred and Comparative Spectroscopic Data
| Spectroscopic Technique | Predicted Salient Features for this compound |
| ¹H NMR | Signals corresponding to the two aromatic protons, the two methyl groups, and the acidic proton of the carboxyl group. The chemical shifts and coupling constants would be influenced by the fluorine and methyl substituents. |
| ¹³C NMR | Resonances for the nine distinct carbon atoms, including the carboxyl carbon, the aromatic carbons (with C-F coupling), and the two methyl carbons. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-H stretches of the methyl groups and aromatic ring, and the C-F stretch. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2,4-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQYXSNDQKZGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654285 | |
| Record name | 3-Fluoro-2,4-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-81-3 | |
| Record name | 3-Fluoro-2,4-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,4 Dimethyl 3 Fluorobenzoic Acid and Its Structural Analogs
Strategies for Regioselective Fluorination
Achieving the precise placement of a fluorine atom on an aromatic ring, especially in the presence of multiple other substituents, requires sophisticated synthetic approaches. For a molecule like 2,4-dimethyl-3-fluorobenzoic acid, the introduction of fluorine at the C-3 position is a critical step that can be approached through either nucleophilic or electrophilic fluorination strategies.
Nucleophilic Fluorination Approaches
Nucleophilic fluorination is a powerful method for introducing fluorine, often involving the displacement of a leaving group by a fluoride (B91410) ion. Modern advancements have led to the development of highly effective reagents and protocols that enable fluorination under relatively mild conditions.
A promising strategy for the synthesis of 2-fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones. umn.eduarkat-usa.orgresearchgate.net These hypervalent iodine compounds serve as excellent precursors, activating the aryl ring for nucleophilic attack. The general approach involves the preparation of a 1-arylbenziodoxolone derivative of the corresponding benzoic acid, which is then reacted with a fluoride salt, such as cesium fluoride (CsF), in a polar aprotic solvent. arkat-usa.org
The synthesis of the 1-arylbenziodoxolone precursor can be achieved through a one-pot reaction of a 2-iodobenzoic acid with an arene in the presence of an oxidizing agent like Oxone. researchgate.netresearchgate.net For the synthesis of a this compound precursor, a hypothetical 2-iodo-4,6-dimethylbenzoic acid could be coupled with a suitable arene. The subsequent reaction with a fluoride source would then introduce the fluorine atom at the C-2 position of the original iodobenzoic acid moiety, which corresponds to the C-3 position of the target molecule if the starting material is appropriately substituted.
A study on the synthesis of 2-fluorobenzoic acids demonstrated the feasibility of this method, although the yields can be influenced by the steric and electronic properties of the substituents. arkat-usa.org
Table 1: Nucleophilic Fluorination of 1-Arylbenziodoxolones with CsF
| Precursor (1-Arylbenziodoxolone) | Fluoride Source | Solvent | Temperature (°C) | Product | Yield (%) |
| 1-(Mesityl)benziodoxol-3(1H)-one | CsF | DMF | 150 | 2-Fluorobenzoic acid | Low |
| 1-(2,4,6-Triisopropylphenyl)benziodoxol-3(1H)-one | CsF | DMF | 150 | 2-Fluorobenzoic acid | Moderate |
| 5-Nitro-1-mesitylbenziodoxol-3(1H)-one | [¹⁸F]KF | MeCN | 80 | 2-[¹⁸F]Fluoro-5-nitrobenzoic acid | 39.5 |
This table is generated based on data from analogous reactions and demonstrates the principle of the methodology. Specific yields for the 2,4-dimethyl analog are not available.
Directed ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.govrsc.orguwindsor.cachemicalbook.comglobalscientificjournal.comresearchgate.net This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an appropriate electrophilic fluorinating agent.
The carboxylic acid group, after in-situ deprotonation to the carboxylate, can act as a DMG. rsc.orgorgsyn.org For a substrate like 2,4-dimethylbenzoic acid, the carboxylate group would direct lithiation to the C-3 position, which is ortho to the carboxylate and flanked by a methyl group. Subsequent reaction with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), would introduce the fluorine atom at the desired position.
The efficiency of DoM can be influenced by the solvent, temperature, and the specific organolithium base used. psu.edu Competition between different potential deprotonation sites needs to be carefully considered based on the directing ability of the present functional groups. rsc.org
Table 2: Key Parameters in Directed ortho-Metalation
| Directing Group | Organolithium Base | Additive | Typical Temperature (°C) |
| -COOH (-COO⁻Li⁺) | s-BuLi | TMEDA | -90 to -78 |
| -CONR₂ | n-BuLi or s-BuLi | TMEDA | -78 |
| -OMe | n-BuLi | TMEDA | -78 to 0 |
This table provides a general overview of DoM conditions for different directing groups.
Electrophilic Fluorination Methodologies
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "F+". Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose due to their efficacy and relatively safe handling. nih.govref.ac.uknih.govrsc.orgrsc.org
Direct electrophilic fluorination of 2,4-dimethylbenzoic acid at the C-3 position is challenging due to the deactivating nature of the carboxylic acid group and the directing effects of the methyl groups, which would favor fluorination at other positions (ortho and para to the methyl groups). However, this method could be employed on a precursor molecule with a different activating group that is later converted to a carboxylic acid. For instance, electrophilic fluorination of 2,4-dimethylaniline (B123086) could potentially yield 3-fluoro-2,4-dimethylaniline, which could then be converted to the target benzoic acid via a Sandmeyer-type reaction. The regioselectivity of such a fluorination would depend on the interplay of the directing effects of the amino and methyl groups.
Functionalization of Aromatic Rings for Dimethyl Substitution
The introduction of the two methyl groups at the C-2 and C-4 positions is another crucial aspect of the synthesis of the target molecule and its analogs.
Alkylation Reactions for Methyl Group Introduction
The Friedel-Crafts alkylation is a classic and widely used method for introducing alkyl groups onto an aromatic ring. umn.edursc.org This reaction typically involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
For the synthesis of a 2,4-dimethylated aromatic ring, one could start with a suitable fluorinated or carboxylated benzene (B151609) derivative and perform a Friedel-Crafts methylation. However, a significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation and isomeric mixtures, as the introduced alkyl group activates the ring for further substitution. psu.edu
A more controlled approach might involve starting with a commercially available dimethylated precursor, such as 2,4-dimethylaniline or 2,4-dimethylphenol, and then introducing the fluorine and carboxylic acid functionalities in subsequent steps. This strategy often provides better control over the regiochemistry.
Carbon Dioxide Carboxylation Processes on Dimethyl-Substituted Precursors (e.g., m-xylene (B151644) for 2,4-dimethylbenzoic acid)
A direct and environmentally friendly approach to synthesizing 2,4-dimethylbenzoic acid, a structural analog of the target molecule, involves the carboxylation of m-xylene using carbon dioxide. google.com This method presents a novel pathway that is notable for its mild reaction conditions and the use of low-cost, readily available raw materials. google.com
The process typically involves the reaction of m-xylene with carbon dioxide gas in the presence of an aluminum chloride catalyst. google.com The reaction is generally carried out in a reactor with stirring, under a pressure of 0.2-0.7 MPa and at a temperature of 25-40°C for 5-10 hours. google.com Following the reaction, the mixture is treated with dilute hydrochloric acid and the organic phase is separated. google.com The product, 2,4-dimethylbenzoic acid, is then precipitated by adjusting the pH, filtered, and dried. google.com
Research has shown that the molar ratio of the Si/Al-based Frustrated Lewis Pair (FLP) catalyst can influence the yield of the carboxylation reaction. For instance, in the carboxylation of m-xylene, a yield of 87% was achieved using a Me3SiCl/AlCl3 catalyst system. semanticscholar.org
Table 1: Carboxylation of m-xylene to 2,4-dimethylbenzoic acid google.com
| Parameter | Value |
| Starting Material | m-xylene |
| Reagent | Carbon Dioxide |
| Catalyst | Aluminum Chloride |
| Pressure | 0.2-0.7 MPa |
| Temperature | 25-40°C |
| Reaction Time | 5-10 hours |
Multi-Step Synthesis Pathways from Readily Available Precursors
Aniline and its derivatives serve as versatile precursors for the synthesis of various benzoic acid analogs through the formation of anilide intermediates. A relevant example is the synthesis of 2-amino-3-fluorobenzoic acid, which provides a procedural basis for analogous syntheses. orgsyn.org
The synthesis of 2-amino-3-fluorobenzoic acid often starts from 2-fluoroaniline. orgsyn.org This is converted to an anilide, which then undergoes cyclization to form 7-fluoroisatin. orgsyn.org Subsequent oxidative cleavage of the isatin (B1672199) ring with hydrogen peroxide in a basic solution yields the desired 2-amino-3-fluorobenzoic acid. orgsyn.org This multi-step approach, while more complex, allows for the introduction of various functional groups and offers a high degree of control over the final product's structure. orgsyn.org
A highly versatile strategy for the synthesis of substituted benzoic acids involves a sequence of halogenation, methylation, and carboxylation reactions. This approach allows for the precise placement of substituents on the aromatic ring.
Halogenation: The initial step typically involves the electrophilic halogenation (e.g., bromination or chlorination) of a benzene derivative. This reaction is often catalyzed by a Lewis acid, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). youtube.comyoutube.comyoutube.com The halogen atom serves as a handle for subsequent transformations.
Methylation: Following halogenation, methyl groups can be introduced onto the aromatic ring through various methods, such as Friedel-Crafts alkylation or cross-coupling reactions.
Carboxylation: The final step is the introduction of the carboxylic acid group. This can be achieved through several methods, including:
Grignard Reaction: The halogenated intermediate can be converted into a Grignard reagent, which is then reacted with carbon dioxide.
Lithiation: Direct lithiation of the aromatic ring followed by quenching with carbon dioxide is another common method.
Oxidation of a Methyl Group: If a methyl group is already present, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. ncert.nic.in
This sequential approach provides a powerful toolkit for the synthesis of a wide array of substituted benzoic acids, including those with complex substitution patterns like this compound.
Green Chemistry Principles and Sustainable Synthesis Approaches
The development of environmentally benign synthetic methods is a key focus in modern chemistry. wjpmr.com For the synthesis of benzoic acid derivatives, several green chemistry principles are being actively explored. rsc.orgmun.ca
Performing reactions without a solvent, or in a solvent-free environment, offers significant environmental benefits by reducing waste and eliminating the need for potentially hazardous organic solvents. nih.govacs.org Mechanochemical methods, where mechanical energy is used to drive reactions, are a promising solvent-free approach. For example, the synthesis of indenones from aromatic carboxylic acids has been achieved under solvent-free mechanochemical conditions. acs.org Another approach is the direct reaction of aromatic carboxylates with dihaloalkanes under solvent-free conditions to produce methylene (B1212753) diesters. nih.gov
The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. rsc.org
Biocatalysis: Enzymes and whole-cell biocatalysts are being explored for the synthesis of benzoic acid and its derivatives from renewable feedstocks. researchgate.net For instance, the synthesis of 4-hydroxybenzoic acid and benzoic acid from L-tyrosine and L-phenylalanine, respectively, has been demonstrated using an artificial enzymatic cascade. researchgate.net
Homogeneous and Heterogeneous Catalysis: Transition metal catalysts, such as palladium and cobalt, are widely used in carboxylation and other C-C bond-forming reactions. organic-chemistry.org Efforts are focused on developing more sustainable catalytic systems, including the use of earth-abundant metals and recyclable catalysts. The aerobic oxidation of toluene (B28343) to benzoic acid catalyzed by cobalt naphthenates is a major industrial process. chemicalbook.com
The application of these green chemistry principles is crucial for developing sustainable and economically viable routes to this compound and other valuable chemical compounds.
Elucidation of Reaction Mechanisms in the Synthesis of 2,4 Dimethyl 3 Fluorobenzoic Acid
Mechanistic Pathways of Aromatic Substitution Reactions (e.g., electrophilic, nucleophilic)
The synthesis of substituted benzoic acids often begins with electrophilic aromatic substitution (EAS) on a benzene (B151609) ring. libretexts.orgfiveable.me In these reactions, an electrophile attacks the electron-rich π system of the benzene ring, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism. The first step, which is rate-determining, involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uci.edu This step has a high activation energy because it temporarily disrupts the aromaticity of the ring. libretexts.org The second step is the rapid deprotonation of the intermediate by a weak base, which restores the aromaticity of the ring. edubirdie.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. fiveable.memasterorganicchemistry.com The specific electrophile and reaction conditions determine the resulting substituent. For instance, nitration uses the nitronium ion (NO₂⁺) generated from nitric acid and sulfuric acid. libretexts.org
Conversely, nucleophilic aromatic substitution (NAS) occurs when the aromatic ring is electron-poor, typically due to the presence of strong electron-withdrawing groups. masterorganicchemistry.com In NAS, a nucleophile attacks the electron-deficient aromatic ring, replacing a leaving group. masterorganicchemistry.com This reaction is facilitated by electron-withdrawing substituents positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The addition of the nucleophile to form this complex is usually the rate-determining step. nih.gov
Detailed Analysis of C-F Bond Formation Mechanisms
The formation of a carbon-fluorine (C-F) bond on an aromatic ring is a challenging yet crucial step in the synthesis of many fluorinated organic compounds. nih.gov Traditional methods often face limitations, but modern techniques have expanded the possibilities for aromatic fluorination.
One prominent method involves nucleophilic aromatic substitution, where a fluoride (B91410) ion source replaces a leaving group on an activated aromatic ring. The efficiency of this process, known as the Halex process, is enhanced by the use of phase transfer catalysts and high temperatures to increase the solubility and reactivity of the fluoride source. nih.gov
Transition metal-mediated C-F bond formation has emerged as a powerful strategy. nih.gov Palladium-catalyzed fluorination, for example, has been a significant area of research. While the direct reductive elimination of a C-F bond from a palladium complex is challenging due to the high bond energy of the metal-fluorine bond, specialized ligands have been developed to facilitate this process. nih.govpku.edu.cn An alternative to direct C-F reductive elimination is a sequence involving C-P reductive elimination followed by nucleophilic aromatic substitution. nih.gov
Another innovative approach is the use of reagents like PhenoFluor, which facilitates a concerted nucleophilic aromatic substitution (CSNAr). nih.govacs.org This mechanism proceeds through a single, neutral, four-membered transition state, avoiding the formation of a Meisenheimer complex. nih.gov This pathway allows for the fluorination of even electron-rich arenes and demonstrates a broad functional group tolerance. nih.govacs.org
Investigations into Carboxylation Reaction Mechanisms (e.g., CO2 uptake)
The introduction of a carboxylic acid group onto an aromatic ring, known as carboxylation, can be achieved through various methods. One common approach is the Kolbe-Schmitt reaction, which typically involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. The phenoxide is more reactive towards electrophilic attack by CO₂ than phenol (B47542) itself. youtube.com
Direct carboxylation of arenes with CO₂ can also be mediated by strong Lewis acids like aluminum bromide (AlBr₃), often in the presence of a co-catalyst such as a trialkyl- or triarylsilyl chloride. acs.org In this process, the Lewis acid and the silyl (B83357) chloride are believed to activate the CO₂ molecule, making it a more potent electrophile. acs.org The reaction proceeds through the formation of an aluminum carboxylate, which is then hydrolyzed to yield the carboxylic acid. acs.org
For certain substrates, carboxylation can proceed via a Grignard-type reaction pathway. This involves the formation of an organometallic intermediate which then reacts with an electrophile like CO₂. acs.org Enzymatic carboxylations, such as the one catalyzed by ribulose 1,5-bisphosphate carboxylase (Rubisco), represent highly efficient and specific methods for carbon fixation, proceeding through an enolate intermediate that attacks CO₂. libretexts.org
Stereochemical Control and Regioselectivity in Multi-Substituted Benzoic Acid Synthesis
In the synthesis of polysubstituted benzoic acids like 2,4-Dimethyl-3-fluorobenzoic acid, controlling the position of incoming substituents (regioselectivity) is paramount. The existing substituents on the benzene ring dictate the position of subsequent substitutions. These directing effects are a cornerstone of synthetic planning. fiveable.me
Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org
Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups, such as alkyl (-R) and methoxy (B1213986) (-OCH₃), generally direct incoming electrophiles to the ortho and para positions. libretexts.org
Deactivating groups withdraw electron density from the ring, making it less reactive. Most deactivating groups, such as nitro (-NO₂) and carbonyl groups (-COR), are meta-directors. Halogens are an exception; they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing due to resonance effects. libretexts.org
In the synthesis of a molecule like this compound, the synthetic strategy must consider the directing effects of the methyl and fluoro groups. The order in which the substituents are introduced is critical to achieving the desired isomer. For example, in a dimethylbenzene (xylene) starting material, the two methyl groups will direct an incoming electrophile.
Furthermore, directed ortho-metalation provides a powerful tool for regioselective synthesis. In this technique, a directing group, such as a carboxylate, guides a strong base to deprotonate the ortho position, creating a nucleophilic site for subsequent reaction with an electrophile. organic-chemistry.org The choice of base can even influence which ortho position is deprotonated. organic-chemistry.org
Stereochemical control, while more commonly associated with chiral centers, can also be a factor in complex syntheses, particularly when using chiral auxiliaries or catalysts to influence the approach of reagents. youtube.comrijournals.comresearchgate.net
Kinetic and Thermodynamic Considerations in Synthetic Pathways
The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org This distinction is crucial when multiple products can be formed from a single set of reactants.
Kinetic control prevails under conditions where the reaction is essentially irreversible, such as at low temperatures. masterorganicchemistry.comlibretexts.org The major product will be the one that is formed the fastest, meaning it has the lowest activation energy. wikipedia.org This product is known as the kinetic product.
Thermodynamic control is favored under conditions where the reaction is reversible, typically at higher temperatures, allowing the system to reach equilibrium. masterorganicchemistry.comstackexchange.com The major product will be the most stable one, which has the lowest Gibbs free energy. wikipedia.orgstackexchange.com This is the thermodynamic product.
In electrophilic aromatic substitution, the initial attack of the electrophile is often the rate-determining step, and the stability of the resulting carbocation intermediate can influence the reaction pathway. libretexts.org For reactions that are reversible, such as sulfonation, allowing the reaction to proceed for longer times or at higher temperatures can favor the formation of the thermodynamically more stable product. pressbooks.pub
The choice between kinetic and thermodynamic control can be a strategic tool in synthesis. By carefully selecting reaction conditions (temperature, solvent, reaction time), a chemist can favor the formation of the desired isomer, even if it is not the one that forms the fastest. wikipedia.orgstackexchange.com
Table of Reaction Parameters and Outcomes
| Reaction Type | Controlling Factor | Typical Conditions | Favored Product | Reference |
| Electrophilic Aromatic Substitution | Substituent Directing Effects | Varied | Ortho/Para or Meta Isomer | libretexts.org |
| Nucleophilic Aromatic Substitution | Leaving Group & Activating Groups | High Temperature, Polar Solvent | Substituted Product | nih.gov |
| C-F Bond Formation (PhenoFluor) | Concerted Mechanism | Mild Conditions | Ipso-Substituted Fluoride | nih.govacs.org |
| Carboxylation (Lewis Acid) | Electrophile Activation | CO₂ Pressure, Room Temp. | Carboxylic Acid | acs.org |
| Kinetic Control | Rate of Formation | Low Temperature, Short Time | Fastest Formed Product | wikipedia.orgmasterorganicchemistry.comlibretexts.org |
| Thermodynamic Control | Product Stability | High Temperature, Long Time | Most Stable Product | wikipedia.orgmasterorganicchemistry.comstackexchange.com |
Advanced Spectroscopic and Structural Characterization of 2,4 Dimethyl 3 Fluorobenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the immediate electronic environment of specific nuclei, such as fluorine.
The ¹H NMR spectrum of 2,4-Dimethyl-3-fluorobenzoic acid is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The acidic proton of the carboxyl group is expected to appear as a broad singlet significantly downfield, typically in the range of 10.0-13.2 ppm, due to deshielding and hydrogen bonding. orgchemboulder.com
The two methyl groups (at positions 2 and 4) are in different chemical environments and should therefore resonate as two separate singlets. These benzylic protons typically appear in the 2.0-3.0 ppm region. libretexts.org The aromatic region, between 6.5 and 8.0 ppm, will feature signals for the two remaining protons on the benzene (B151609) ring (H-5 and H-6). orgchemboulder.comlibretexts.org These protons are not equivalent and are expected to appear as two distinct doublets, with their splitting pattern governed by the coupling between them.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.2 | Broad Singlet |
| Aromatic (Ar-H) | 6.5 - 8.0 | Doublet, Doublet |
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected: one for the carboxyl carbon, six for the aromatic carbons, and two for the methyl carbons.
The carboxyl carbon (C=O) is the most deshielded, typically appearing between 165 and 185 ppm. docbrown.infolibretexts.org The six aromatic carbons resonate in the 110-170 ppm range. docbrown.infooregonstate.edu The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹J-CF), a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. rsc.org The other aromatic carbons will also show smaller C-F couplings. The two methyl carbons are the most shielded, appearing upfield between 15 and 30 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carboxylic Acid (C=O) | 165 - 185 | Typically a sharp singlet, furthest downfield. docbrown.infolibretexts.org |
| Aromatic (C-F) | 150 - 170 | Signal split by large one-bond C-F coupling. |
| Aromatic (C-C, C-H) | 110 - 150 | Complex region with multiple signals. oregonstate.edu |
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. A single resonance is expected for this compound. The chemical shift provides direct information about the substitution pattern on the aromatic ring. For fluorobenzoic acids, the position of the fluorine atom significantly influences the chemical shift. nih.gov For instance, the ¹⁹F NMR signal for 3-fluorobenzoic acid appears at approximately -114 ppm. rsc.org The presence of two adjacent methyl groups in this compound will further influence this value. The chemical shifts for fluoroaromatic compounds can span a wide range, but are highly characteristic. ucsb.edualfa-chemistry.com
Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference Compound |
|---|
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the molecular vibrations of a compound, providing definitive identification of its functional groups.
The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which leads to the formation of a dimer in the solid state, the O-H stretching vibration appears as a very broad and intense band spanning from approximately 3300 to 2500 cm⁻¹. spectroscopyonline.comorgchemboulder.com Superimposed on this broad envelope are the sharper C-H stretching vibrations of the aromatic ring (typically 3100-3000 cm⁻¹) and the methyl groups (3000-2850 cm⁻¹). vscht.czlibretexts.org
The carbonyl (C=O) stretch of the carboxylic acid dimer gives rise to a very strong and sharp absorption band in the region of 1710 to 1680 cm⁻¹. spectroscopyonline.comorgchemboulder.com Other key absorptions include C-C stretching vibrations within the aromatic ring (around 1600 and 1500 cm⁻¹), a C-O stretching vibration (1320-1210 cm⁻¹), and a broad out-of-plane O-H bend (around 960-900 cm⁻¹). spectroscopyonline.comvscht.cz The C-F stretching vibration is expected to produce a strong band in the fingerprint region, typically between 1300 and 1000 cm⁻¹.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Strong, Very Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid Dimer) | 1710 - 1680 | Strong, Sharp |
| Aromatic C=C Stretch | ~1600, ~1500 | Medium to Strong |
| C-O Stretch | 1320 - 1210 | Strong |
| C-F Stretch | 1300 - 1000 | Strong |
Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR is sensitive to vibrations that change the dipole moment, Raman spectroscopy detects vibrations that alter the polarizability of the molecule. For this compound, the Raman spectrum would clearly show the aromatic ring vibrations. ias.ac.in The symmetric ring breathing mode, which is often weak or absent in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum.
The C=O stretching vibration is also observable in the Raman spectrum, generally appearing in a similar region as in the FT-IR spectrum. researchgate.net In contrast to FT-IR, the O-H stretching vibration of the carboxylic acid is typically very weak in the Raman spectrum. nih.gov The C-H stretching and bending vibrations of the methyl and aromatic groups are also active in Raman scattering. ias.ac.inias.ac.in
Table 5: Principal Raman Bands Expected for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Medium |
| C=O Stretch | 1700 - 1670 | Medium to Strong |
| Aromatic Ring Breathing/Stretching | ~1600, ~1000 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula from its exact mass. For this compound, the molecular formula is C₉H₉FO₂. chemicalbook.com HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.
The instrument measures the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element. By comparing the experimentally measured exact mass to the theoretical mass calculated for the suspected formula, researchers can confirm the elemental composition with a high degree of confidence. Any deviation is reported as the mass error.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₉FO₂ |
| Theoretical Monoisotopic Mass (Da) | 168.05866 |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed Ion (Negative Mode) | [M-H]⁻ |
| Measured Exact Mass (Da) | 167.05141 |
| Mass Error (ppm) | < 5 ppm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile and semi-volatile compounds. For a compound like this compound, which has limited volatility, derivatization is often required. nih.govresearchgate.net This typically involves converting the carboxylic acid group into a more volatile ester, such as a methyl ester, using a reagent like BF₃·MeOH. nih.govresearchgate.net
The derivatized sample is injected into the GC, where it is vaporized and separated from impurities as it passes through a capillary column. nih.gov The retention time—the time it takes for the compound to exit the column—is a characteristic property. As each component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. The mass spectrum serves as a molecular fingerprint, allowing for positive identification. This method is exceptionally useful for determining the purity of a sample by detecting and identifying any volatile contaminants. nih.govresearchgate.net
Table 2: Illustrative GC-MS Purity Analysis Data
| Retention Time (min) | Component Identity | Molecular Ion (m/z) | Purity (%) |
| 12.5 | Methyl 2,4-dimethyl-3-fluorobenzoate | 182.0743 | 99.5 |
| 10.8 | Impurity A (e.g., Toluene) | 92.0626 | 0.3 |
| 14.2 | Impurity B (e.g., unreacted starting material) | Varies | 0.2 |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce the three-dimensional arrangement of atoms within the crystal lattice.
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov The analysis requires a single, high-quality crystal. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms scatter the beam, creating a unique diffraction pattern of spots. beilstein-journals.org
The analysis of this pattern reveals fundamental structural information, including:
Bond lengths, bond angles, and torsion angles: These define the molecule's precise geometry.
Molecular conformation: It clarifies the spatial arrangement of the atoms, such as the orientation of the carboxylic acid group relative to the fluorinated aromatic ring.
Crystal packing: It shows how individual molecules are arranged in the crystal lattice, revealing intermolecular interactions like hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and π-π stacking.
Unit cell parameters: These define the dimensions and angles of the basic repeating unit of the crystal.
Although a specific crystal structure for this compound is not publicly available, the table below illustrates the type of data that a SC-XRD experiment would yield.
Table 3: Representative Crystallographic Data from SC-XRD Analysis
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The set of symmetry operations for the unit cell. |
| a (Å) | 8.54 | Length of the 'a' axis of the unit cell. |
| b (Å) | 6.21 | Length of the 'b' axis of the unit cell. |
| c (Å) | 15.32 | Length of the 'c' axis of the unit cell. |
| β (°) | 95.5 | Angle of the 'β' axis of the unit cell. |
| Volume (ų) | 809.6 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Density (calculated) (g/cm³) | 1.375 | The calculated density of the crystal. |
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials (powders). units.it Instead of a single crystal, a large number of tiny, randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). youtube.com
This pattern serves as a unique "fingerprint" for a specific crystalline solid. units.it PXRD is primarily used for:
Phase Identification: Comparing the experimental diffractogram to a database of known patterns allows for the identification of the crystalline substance.
Purity Analysis: It can detect the presence of different crystalline phases or impurities.
Polymorphism Studies: Different crystal forms (polymorphs) of the same compound will produce distinct PXRD patterns. units.it
Table 4: Representative Powder X-ray Diffraction Peaks
| Position (°2θ) | Intensity (Counts) |
| 12.1 | 850 |
| 15.8 | 1200 |
| 21.5 | 450 |
| 24.3 | 1500 |
| 28.9 | 950 |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition (relevant for materials applications)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS is particularly relevant when this compound is used to functionalize a surface, for instance, in the development of specialized materials or sensors.
In an XPS experiment, the sample surface is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.
An XPS survey scan of this compound would show peaks for carbon (C 1s), oxygen (O 1s), and fluorine (F 1s). High-resolution scans of these individual peaks can provide more detailed information. For example, the C 1s signal could be deconvoluted into separate peaks corresponding to carbon atoms in different chemical states: the carboxylic acid carbon (O=C-O), the aromatic ring carbons (C-C/C-H), the carbon bonded to fluorine (C-F), and the methyl group carbons (C-H).
Table 5: Expected XPS Binding Energies for this compound
| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical State |
| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |
| Carbon | C 1s | ~286.5 | Aromatic C-F |
| Carbon | C 1s | ~289.0 | Carboxylic Acid (O=C-O) |
| Oxygen | O 1s | ~532.5 | C=O and C-O |
| Fluorine | F 1s | ~687.0 | C-F |
Computational Chemistry and Theoretical Modeling of 2,4 Dimethyl 3 Fluorobenzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org For a molecule like 2,4-Dimethyl-3-fluorobenzoic acid, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity. Although specific studies on this compound are not available, the established methodologies used for similar benzoic acid derivatives can be outlined.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would identify the lowest energy conformation of this compound. wikipedia.orgsciencepublishinggroup.com This process involves adjusting the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. researchgate.net For substituted benzoic acids, the nature and position of the substituents (in this case, two methyl groups and a fluorine atom) would modulate the HOMO-LUMO energy gap. sciencepublishinggroup.com
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic group and the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the acidic proton and the hydrogen atoms of the methyl groups.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies using DFT, one can assign the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. eurjchem.com For this compound, characteristic vibrational modes would include the O-H and C=O stretching of the carboxylic acid, C-H stretching of the methyl groups, C-F stretching, and various vibrations of the benzene (B151609) ring. Comparing calculated frequencies with experimental spectra, often after applying a scaling factor to account for anharmonicity and other theoretical approximations, helps to confirm the molecular structure. eurjchem.com
NMR Chemical Shift Predictions
Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is another valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. cyu.fr These predicted shifts can be correlated with experimental data to aid in the assignment of signals to specific atoms in the molecule. For this compound, the calculations would predict the chemical shifts for the two distinct methyl groups, the two aromatic protons, and the various carbon atoms in the molecule, taking into account the electronic effects of the fluorine and carboxyl substituents.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule and its interactions with the environment over time. arxiv.orgresearchgate.net An MD simulation of this compound, typically in a solvent like water or a non-polar solvent, would reveal how the molecule moves, rotates, and interacts with surrounding solvent molecules.
These simulations can provide information on solvation effects, such as the formation of hydrogen bonds between the carboxylic acid group and water molecules. Studies on similar fluorinated benzoic acids in solvents like supercritical carbon dioxide have shown that fluorination can enhance the interaction with the solvent. researchgate.netaps.org An MD simulation would help to understand the local solvent structure around the solute and calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.
Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop models that correlate the chemical structure of compounds with their biological activity. These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally determined biological activity.
For a compound like this compound, a QSAR study would involve a dataset of similar benzoic acid derivatives with known biological activity (e.g., antibacterial, anti-inflammatory). Various molecular descriptors for this compound would be calculated, and its activity would be predicted using a previously established QSAR model. The development of a robust QSAR model could guide the synthesis of new, more potent derivatives by identifying the key structural features that influence the desired biological effect. However, without existing biological data for this specific compound or its inclusion in a published QSAR study, any prediction would be purely hypothetical.
No Publicly Available Research Found on the Medicinal and Biological Activity of this compound Derivatives
Despite a comprehensive search of available scientific literature, no specific research data was identified regarding the medicinal chemistry and biological activity of derivatives of the chemical compound this compound. Consequently, the requested detailed article on its antimicrobial and anticancer properties cannot be generated at this time.
The investigation sought to uncover studies related to the antibacterial and antifungal efficacy, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data, proposed mechanisms of action, and structure-activity relationships. Additionally, research on any potential anticancer and cytotoxic activities was explored.
While general information exists for broader categories of related compounds, such as fluorobenzoic acid derivatives and other substituted benzoic acids, the search yielded no specific studies focused solely on derivatives of this compound. This lack of available data prevents a scientifically accurate and detailed discussion as outlined in the user's request.
Further research would be required to be published on the synthesis and biological evaluation of this compound derivatives before a comprehensive report on their medicinal chemistry could be compiled.
Table of Compounds Mentioned
As no specific derivatives of this compound with documented biological activity were found, a table of these compounds cannot be provided.
Medicinal Chemistry and Biological Activity of 2,4 Dimethyl 3 Fluorobenzoic Acid Derivatives
Anticancer and Cytotoxic Activities
In vitro Cytotoxicity Profiling against Cancer Cell Lines (e.g., A549, HT-29)
A series of new tetrahydroacridine derivatives incorporating a fluorobenzoic acid moiety have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The in vitro studies were conducted using the MTT assay on the A549 human lung adenocarcinoma cell line and the HT-29 human colon adenocarcinoma cell line.
The results indicated that these derivatives possess significant cytotoxic activity. The IC₅₀ values against the A549 lung cancer cells ranged from 68.07 µM to 183.26 µM. The same set of compounds showed even greater potency against the HT-29 colon cancer cells, with IC₅₀ values between 19.70 µM and 68.41 µM. Notably, all the tested tetrahydroacridine-fluorobenzoic acid derivatives displayed higher cytotoxic activity than the standard reference drugs, etoposide (B1684455) (IC₅₀ of 451.47 µM against A549) and 5-fluorouracil (B62378) (IC₅₀ of 1626.85 µM against HT-29). nih.gov
Among the synthesized compounds, derivative 4 was identified as the most potent against the A549 cell line, while derivative 6 showed the strongest cytotoxic effect against the HT-29 cell line. nih.gov The studies concluded that HT-29 cells were more sensitive to these novel compounds compared to A549 cells.
Table 1: In vitro Cytotoxicity (IC₅₀ in µM) of Tetrahydroacridine-Fluorobenzoic Acid Derivatives
| Compound | A549 (Lung Carcinoma) | HT-29 (Colon Carcinoma) |
|---|---|---|
| Derivative 4 | 68.07 | - |
| Derivative 6 | - | 19.70 |
| Range for Series | 68.07 - 183.26 | 19.70 - 68.41 |
| Etoposide (Control) | 451.47 | Not Applicable |
| 5-Fluorouracil (Control) | Not Applicable | 1626.85 |
Data sourced from a study on new tetrahydroacridine derivatives with a fluorobenzoyl moiety. nih.gov The specific IC₅₀ values for each compound in the series were not fully detailed in the provided search results, hence the range is given.
Investigation of Apoptotic Pathways and Cell Cycle Perturbations
Based on the available search results, specific studies detailing the investigation of apoptotic pathways or cell cycle perturbations induced by 2,4-dimethyl-3-fluorobenzoic acid derivatives are not described. While the induction of apoptosis and cell cycle arrest are common mechanisms for anticancer agents, dedicated research into these specific effects for this class of compounds was not found. nih.govpensoft.netresearchgate.net
Identification of Cellular Targets and Molecular Mechanisms of Action
While a complete profile of the cellular targets has not been fully elucidated, initial studies provide some insight into the potential molecular mechanisms. The differential cytotoxicity observed between the A549 and HT-29 cancer cell lines suggests a possible link to the p53 tumor suppressor protein status. The A549 cell line possesses a wild-type p53, whereas the HT-29 cell line features a mutant p53. The observation that the tetrahydroacridine-fluorobenzoic acid derivatives were more potent against the HT-29 cells indicates that their mechanism of action might be more effective in cells with compromised p53 function.
SAR for Antineoplastic Agents
Preliminary structure-activity relationship (SAR) analysis for the antineoplastic activity of tetrahydroacridine-fluorobenzoic acid derivatives has been conducted. The research indicates that both the position of the fluorine atom on the benzoic acid ring and the length of the methylene (B1212753) linker connecting the two main moieties influence the biological activity.
For derivatives containing a 3-fluorobenzoic acid component, a shorter methylene linker was associated with higher inhibitory activity. Conversely, for the 2-fluorobenzoic acid analogues, a higher number of methylene groups in the linker led to increased activity. This suggests that the spatial arrangement and flexibility of the molecule are critical for its cytotoxic effect.
Anti-inflammatory Properties
In addition to their anticancer potential, derivatives of this compound have been evaluated for anti-inflammatory properties.
Hyaluronidases are enzymes that degrade hyaluronic acid, and their inhibition is a target for anti-inflammatory therapies. d-nb.infomrs-j.orgdovepress.com A study on tetrahydroacridine derivatives with a fluorobenzoic moiety demonstrated that all tested compounds exhibited anti-inflammatory activity through the inhibition of hyaluronidase (B3051955). nih.gov
The inhibitory potency was found to be dependent on the chemical structure. Compound 4 , a derivative featuring a fluorobenzoic acid moiety, emerged as the most effective hyaluronidase inhibitor from the series, with an IC₅₀ value of 52.27 µM. nih.gov This level of inhibition was comparable to that of the standard inhibitor, heparin, which had an IC₅₀ of 56.41 µM in the same assay. nih.gov
Table 2: Hyaluronidase Inhibitory Activity (IC₅₀ in µM)
| Compound | IC₅₀ (µM) |
|---|---|
| Derivative 4 | 52.27 |
| Heparin (Control) | 56.41 |
Data sourced from a study on new tetrahydroacridine derivatives with a fluorobenzoyl moiety. nih.gov
The available research confirms the anti-inflammatory potential of these derivatives through hyaluronidase inhibition. nih.gov However, further exploration into their effects on specific inflammatory signaling cascades, such as the NF-κB or MAPK pathways, has not been detailed in the retrieved scientific literature.
Enzyme Inhibition and Receptor Modulation Studies
The structural features of this compound derivatives make them intriguing candidates for interacting with various biological targets, including enzymes and receptors. The presence of the carboxylic acid group allows for potential ionic interactions and hydrogen bonding, while the aromatic ring and its substituents can engage in hydrophobic and other non-covalent interactions within the binding sites of proteins.
Monoamine Oxidase (MAO) Inhibition (as seen in related 1,3,4-oxadiazoline systems)
While direct studies on the monoamine oxidase (MAO) inhibitory activity of 1,3,4-oxadiazoline derivatives of this compound are not extensively documented in publicly available literature, the 1,3,4-oxadiazole (B1194373) scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including MAO inhibition. nih.govglobalscientificjournal.comnih.gov The synthesis of 1,3,4-oxadiazole derivatives often proceeds through the cyclization of N-acylhydrazones, which can be derived from substituted benzoic acids like 4-fluorobenzoic acid. researchgate.net
Specific Protein-Ligand Binding Affinity Investigations
The binding of small molecules to proteins is a cornerstone of drug action. For derivatives of this compound, their affinity for specific proteins is a key determinant of their potential therapeutic effects. The fluorine atom, in particular, can play a significant role in modulating binding affinity through various interactions, including favorable electrostatic interactions and the formation of non-canonical hydrogen bonds. nih.govnih.govresearchgate.net
Furthermore, computational methods like molecular docking are instrumental in predicting the binding modes and affinities of ligands to their protein targets. mdpi.com For a hypothetical derivative of this compound, docking studies could be employed to predict its interaction with a target protein's active site, guiding the synthesis of more potent and selective compounds. The fluorine substituent can be particularly influential in these interactions, potentially altering the electronic nature of the aromatic ring and engaging in specific contacts with protein residues. researchgate.net
A study on aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid derivatives as EP4 antagonists provides a relevant example of how this scaffold can be utilized to achieve potent and selective receptor binding. tandfonline.com This research highlights the importance of the substitution pattern on the benzoic acid ring for achieving high affinity for the target receptor.
Applications in Prodrug Design and Targeted Delivery Systems
The carboxylic acid functional group of this compound provides a convenient handle for the design of prodrugs. Prodrug strategies are often employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, limited permeability across biological membranes, or rapid metabolism. nih.govresearchgate.netdoi.org
Esterification of the carboxylic acid is a common prodrug approach. nih.govdoi.org By masking the polar carboxyl group, the lipophilicity of the molecule can be increased, potentially enhancing its oral absorption. These ester prodrugs are designed to be stable until they reach the systemic circulation or the target tissue, where they are cleaved by esterase enzymes to release the active carboxylic acid drug. Studies on benzoic acid esters have shown that they can be effectively activated by mycobacterial enzymes, suggesting a targeted release mechanism in the context of infectious diseases. nih.gov
Another sophisticated prodrug strategy is antibody-directed enzyme prodrug therapy (ADEPT). In this approach, a non-toxic prodrug is administered and is specifically activated at a tumor site by an enzyme that has been conjugated to a tumor-targeting antibody. Research on 2-fluoro- and 3-fluorobenzoic acid derivatives has demonstrated the feasibility of this approach, where the carboxylic acid is masked as a glutamic acid conjugate, which can be cleaved by the enzyme carboxypeptidase G2. nih.gov This strategy allows for the targeted release of a cytotoxic agent, minimizing systemic toxicity.
The design of prodrugs based on this compound could leverage these established principles to improve the therapeutic index of potential drug candidates derived from this scaffold.
Pharmacokinetic and Pharmacodynamic Considerations (conceptual frameworks for drug development)
The development of any new drug candidate, including derivatives of this compound, requires a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics describes what the drug does to the body (the mechanism of action and the relationship between drug concentration and effect).
Pharmacokinetic Profile:
For a hypothetical drug candidate derived from this compound, several factors would influence its pharmacokinetic profile. The lipophilicity, influenced by the methyl and fluorine substituents, would affect its absorption and distribution. The carboxylic acid group, if unmodified, would likely lead to high plasma protein binding, which can impact the free drug concentration available to exert its therapeutic effect. mdpi.com
Metabolism is another critical aspect. The aromatic ring could be susceptible to hydroxylation by cytochrome P450 enzymes, and the methyl groups could also be oxidized. The fluorine atom can influence metabolic stability, often blocking sites of metabolism and prolonging the drug's half-life. The route of excretion, whether renal or hepatic, would also need to be determined. Studies on the pharmacokinetics of aromatic carboxylic acid derivatives can provide a conceptual basis for predicting the ADME properties of new analogs. nih.gov
Pharmacodynamic Profile:
The pharmacodynamic properties are intrinsically linked to the drug's mechanism of action. For an enzyme inhibitor, key parameters would include its potency (e.g., IC50 or Ki value) and its selectivity for the target enzyme over other related enzymes. For a receptor modulator, its affinity for the receptor and its functional activity (agonist, antagonist, or inverse agonist) would be crucial.
The relationship between the drug concentration at the site of action and the observed pharmacological effect is a key component of the PD profile. This concentration-effect relationship helps in determining the optimal dosing regimen to achieve the desired therapeutic outcome while minimizing adverse effects.
A study on 2,4-dimethyl-benzoic acid derivatives as EP4 antagonists provides valuable data on the pharmacokinetic profiles of closely related compounds, including parameters like half-life and protein binding. tandfonline.com Such data serves as a critical reference for the development of new derivatives.
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Atom-Economical Synthetic Routes
Strategies such as the direct conversion of C-H bonds and synthesis without the use of protecting groups are promising avenues. jk-sci.com For instance, developing catalytic systems, perhaps using transition metals like iridium, for the late-stage functionalization of a simpler benzoic acid precursor could offer a more direct and regioselective route. orgsyn.org Research into novel fluorination techniques is also critical. While methods for synthesizing fluorobenzoic acids exist, such as those starting from 1-arylbenziodoxolones, they often result in mixtures and require optimization to improve selectivity and yield for specific isomers like the 2,4-dimethyl-3-fluoro variant. arkat-usa.orgnih.gov The ideal synthesis would be a one-pot reaction under mild conditions, a challenge that remains to be met. researchgate.net
Table 1: Comparison of Synthetic Economy Concepts
| Concept | Description | Goal for 2,4-Dimethyl-3-fluorobenzoic acid Synthesis |
| Atom Economy | Measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the desired product. primescholars.com | Design routes where the majority of atoms from starting materials are incorporated into the final acid structure, avoiding wasteful byproducts. |
| Step Economy | Aims to reduce the number of individual reaction steps in a synthesis. nih.gov | Develop a convergent synthesis with fewer steps than traditional linear approaches, reducing time, resource use, and potential for yield loss. |
| Redox Economy | Seeks to minimize the number of oxidation and reduction steps, which often require stoichiometric and less atom-economical reagents. nih.gov | Employ catalytic methods that avoid unnecessary changes in oxidation states to build the molecular framework. |
Comprehensive Profiling of Novel Biological Activities
The substitution pattern of this compound—containing a fluorine atom and two methyl groups on a benzoic acid scaffold—suggests a high potential for diverse biological activities. Substituted benzoic acids are known to be precursors for a wide range of biologically active molecules, including anticancer and anti-inflammatory agents. rsc.orglabscoop.com For example, derivatives of 4-fluorobenzoic acid have been synthesized and evaluated as potential antimicrobial agents. researchgate.net Similarly, other substituted benzoic acid derivatives have shown promise as inhibitors of enzymes implicated in diseases like cancer and Alzheimer's. arkat-usa.orgresearchgate.netmdpi.com
A crucial future direction is the systematic screening of this compound and its derivatives against a broad panel of biological targets. High-throughput screening campaigns could uncover novel activities. Given that fluorinated compounds can exhibit enhanced metabolic stability and binding affinity, derivatives of this acid could yield potent and selective inhibitors for various enzymes or receptors. neurips.cc The challenge lies in creating a diverse library of derivatives (e.g., amides, esters, and more complex heterocyclic structures) to explore the structure-activity relationship (SAR) comprehensively. arxiv.orgnih.gov
Advanced in vivo Studies and Preclinical Development for Promising Derivatives
Should initial biological screening yield promising "hit" compounds, the subsequent challenge is to advance them through preclinical development. This involves rigorous in vivo studies to assess their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety in living organisms. nih.govcd-bioparticles.net
Derivatives of related compounds, such as 2-aminobenzothiazole, have been evaluated in vivo as potential antidiabetic agents, demonstrating the feasibility of this path for novel heterocyclic systems. cd-bioparticles.netresearchgate.net For any derivative of this compound, key questions will need to be answered: Does the compound reach its target in the body? Is it effective in an animal model of the disease? What is its toxicity profile at therapeutic doses? researchgate.net These studies are resource-intensive and represent a significant bottleneck in drug development. Overcoming this challenge requires a multidisciplinary approach, combining medicinal chemistry, pharmacology, and toxicology.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of new molecules. nih.govny.gov These computational tools can accelerate the design-make-test-analyze cycle by predicting molecular properties, thereby reducing the need for costly and time-consuming experiments. scholaris.ca
For this compound, AI/ML can be applied in several ways:
Property Prediction: ML models can be trained on existing chemical data to predict the ADME and toxicity (ADME-Tox) properties of virtual derivatives before they are synthesized. scholaris.caacs.org
De Novo Design: Generative models can design entirely new molecules based on the this compound scaffold, optimized for predicted activity against a specific biological target. acs.org
Synthesis Planning: AI can analyze known chemical reactions to propose the most efficient and economical synthetic routes to novel derivatives.
The primary challenge is the availability of high-quality, labeled data. The performance of ML models is heavily dependent on the data they are trained on, and for a relatively underexplored compound like this, specific data is scarce. nih.gov A key research direction will be to use transfer learning or instructive learning algorithms that can make robust predictions even with limited specific data. nih.govscholaris.ca
Table 2: Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Objective | Potential Impact |
| Quantitative Structure-Property Relationship (QSPR) | Predict physicochemical and biological properties from molecular structure. scholaris.ca | Prioritize synthesis of derivatives with favorable drug-like properties. |
| Generative Models (e.g., GANs, VAEs) | Design novel molecular structures with desired characteristics. acs.org | Rapidly explore a vast chemical space for potent and selective compounds. |
| Retrosynthesis Prediction | Propose viable and efficient synthetic pathways to target molecules. | Accelerate the "make" phase of research and identify cost-effective routes. |
| Self-Supervised Learning | Learn from large unlabeled chemical datasets to create feature representations. researchgate.net | Improve model accuracy for property prediction when specific labeled data is limited. |
Exploration of New Material Applications Beyond MOFs
The carboxylic acid group makes this compound an excellent candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials with applications in gas storage, separation, and catalysis. mdpi.com The fluorine and methyl groups on the aromatic ring can be used to tune the properties of the MOF, such as pore size, hydrophobicity, and chemical stability. Research on fluorinated MOFs has shown that fluorinated linkers can lead to novel structural types and functionalities.
Future research should focus on synthesizing and characterizing MOFs using this compound as a primary or secondary linker. mdpi.com Beyond MOFs, this compound could be a building block for other advanced materials. For example, functionalized benzoic acids have been used to create novel materials for environmental sensing and to functionalize nanoparticles for catalytic applications. scholaris.ca The challenge is to explore how the unique electronic and steric properties conferred by the dimethyl-fluoro substitution pattern can be harnessed to create materials with novel and superior functions.
Environmental and Toxicological Impact Assessments for Broader Applicability
For any chemical to be used broadly, a thorough understanding of its environmental fate and toxicological profile is essential. Fluorinated organic compounds, in particular, can be persistent in the environment. While some fluorobenzoates can be biodegraded by certain bacterial strains, the persistence of many fluorinated molecules is a significant concern. rsc.org
A critical and unaddressed challenge is to conduct comprehensive environmental and toxicological studies on this compound and its potential degradation products. Key research questions include:
What is its biodegradability in soil and water under various conditions?
Does it bioaccumulate in organisms?
What is its toxicity to aquatic life and other non-target species?
What are the metabolic pathways in mammals, and are any metabolites toxic?
These assessments are crucial for ensuring that any future applications, whether in medicine, materials, or agriculture, are environmentally safe and sustainable. researchgate.net
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-Dimethyl-3-fluorobenzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and fluorination of a benzoic acid precursor. For example:
Demethylation and Fluorination : Start with a methoxy-substituted precursor (e.g., 3-fluoro-4-methoxybenzoic acid). Cleave the methoxy group using BBr₃ in dichloromethane (yield ~57%) .
Methylation : Introduce methyl groups at positions 2 and 4 via Friedel-Crafts alkylation using methyl iodide and AlCl₃. Optimize temperature (0–25°C) to minimize side reactions.
Purification : Use HPLC with a C18 column and a mobile phase of 1% acetic acid in methanol/water (25:74 v/v) to isolate the product .
Q. Key Variables :
- Excess BBr₃ increases demethylation efficiency but may degrade acid groups.
- Methylation at higher temperatures (>30°C) leads to over-alkylation.
Q. How can NMR spectroscopy distinguish this compound from structurally similar analogs?
Methodological Answer :
- ¹H NMR :
- Methyl groups at C2 and C4 appear as singlets (δ 2.2–2.5 ppm).
- Fluorine at C3 deshields adjacent protons, causing splitting in aromatic protons (J₃-F ~8–12 Hz).
- ¹⁹F NMR : A singlet at δ -110 to -115 ppm confirms fluorine at C3 .
- Comparative Analysis : Compare with 3-fluoro-4-methoxybenzoic acid (δ 3.9 ppm for methoxy) to rule out incomplete demethylation .
Q. What stability considerations are critical for storing this compound in aqueous solutions?
Methodological Answer :
- pH Sensitivity : The carboxylic acid group deprotonates above pH 4.5, increasing solubility but reducing stability. Store in acidic buffers (pH 2–3) to maintain protonation .
- Light Sensitivity : Fluorinated aromatics degrade under UV light. Use amber vials and store at -20°C.
- Hydrolytic Stability : Fluorine at C3 reduces hydrolysis rates compared to chloro analogs (half-life >6 months at 25°C) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-dimethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer :
- Steric Hindrance : Methyl groups at C2 and C4 block electrophilic attack at adjacent positions, directing reactivity to C5 or C5.
- Electronic Effects : Methyl groups donate electron density via hyperconjugation, slightly activating the ring. Fluorine’s strong electron-withdrawing effect (-I) counterbalances this, making C5 more reactive than C6 .
- Experimental Validation : Perform kinetic studies using competitive reactions with iodomethane in DMF. Monitor regioselectivity via LC-MS .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
Methodological Answer :
- Solvent Polarity : Conflicting data often arise from solvent purity or measurement methods. Use standardized shake-flask assays:
- Saturate solvent with compound (24 hr, 25°C).
- Filter and quantify via UV-Vis (λ_max ~265 nm).
- Contradiction Example :
- In ethanol: Reported solubility ranges from 12–18 mg/mL. Differences correlate with residual water content (<0.1% water increases solubility by 30%) .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer :
Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). Fluorine and methyl groups enhance binding via hydrophobic interactions (ΔG ~-8.5 kcal/mol) .
QSAR Analysis : Correlate substituent electronegativity (e.g., Hammett σ values) with anti-inflammatory activity. Methyl groups (σ ~-0.17) improve potency compared to halogens .
Validation : Synthesize top-scoring derivatives (e.g., esterified analogs) and test in vitro COX-2 inhibition assays .
Q. What analytical techniques are most effective for detecting trace impurities in this compound?
Methodological Answer :
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution). Detect impurities at ppm levels (e.g., residual 3-fluoro-4-methoxybenzoic acid at m/z 169) .
- Ion Chromatography : Quantify inorganic impurities (e.g., residual Al³⁺ from methylation) with a detection limit of 0.1 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
